molecular formula C9H11Cl2NO B13035972 (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Katalognummer: B13035972
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: MXIZFQFWCWXGED-SSDLBLMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-OL backbone, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dichlorophenylacetone.

    Reduction: The ketone group of 2,4-dichlorophenylacetone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing a chiral catalyst to achieve the desired stereochemistry.

    Continuous Flow Reactors: To enhance the efficiency and yield of the synthesis process.

    Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo further reduction to form secondary amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide.

Major Products:

    Oxidation: 1-Amino-1-(2,4-dichlorophenyl)propan-2-one.

    Reduction: 1-Amino-1-(2,4-dichlorophenyl)propan-2-amine.

    Substitution: 1-Amino-1-(2,4-dichlorophenyl)propan-2-thiol.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and behavior.

Vergleich Mit ähnlichen Verbindungen

    (1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2,4-dichlorophenyl)propan-2-one: The oxidized form of the compound.

    1-Amino-1-(2,4-dichlorophenyl)propan-2-amine: The reduced form of the compound.

Uniqueness:

    Stereochemistry: The (1S,2S) configuration imparts unique biological activity and selectivity.

    Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and interactions.

Eigenschaften

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

(1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI-Schlüssel

MXIZFQFWCWXGED-SSDLBLMSSA-N

Isomerische SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O

Kanonische SMILES

CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.